molecular formula C22H23NO5 B14945483 {5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone

{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B14945483
M. Wt: 381.4 g/mol
InChI Key: KDOBUOQZIIIQJC-UHFFFAOYSA-N
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Description

{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran core, a methoxyphenoxy group, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: This step often involves a nucleophilic substitution reaction where a methoxyphenol derivative reacts with a suitable leaving group on the benzofuran core.

    Introduction of the Pyrrolidinyl Methanone Moiety: This can be done through an amide coupling reaction, where a pyrrolidine derivative is coupled with a carboxylic acid or ester group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological targets. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities are of interest. It may exhibit properties such as anti-inflammatory, antioxidant, or neuroprotective effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of {5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes or receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity, while the pyrrolidinyl methanone moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone is unique due to its combination of a benzofuran core with a methoxyphenoxy group and a pyrrolidinyl methanone moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

[5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H23NO5/c1-25-15-5-7-16(8-6-15)27-14-20-21(22(24)23-11-3-4-12-23)18-13-17(26-2)9-10-19(18)28-20/h5-10,13H,3-4,11-12,14H2,1-2H3

InChI Key

KDOBUOQZIIIQJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C3=C(O2)C=CC(=C3)OC)C(=O)N4CCCC4

Origin of Product

United States

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